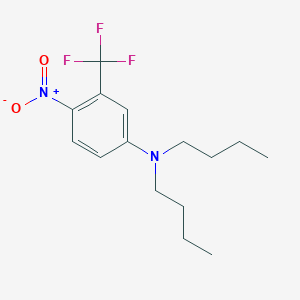
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is an aromatic amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- typically involves the nitration of N,N-dibutylbenzenamine followed by the introduction of a trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of dibutyl groups.
Benzenamine, N,N-diethyl-4-nitro-: Similar structure but with diethyl groups instead of dibutyl groups.
Benzenamine, N,N-dipropyl-4-nitro-: Similar structure but with dipropyl groups instead of dibutyl groups.
Uniqueness
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
This detailed article provides a comprehensive overview of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
821776-84-5 |
|---|---|
Formule moléculaire |
C15H21F3N2O2 |
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
N,N-dibutyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2O2/c1-3-5-9-19(10-6-4-2)12-7-8-14(20(21)22)13(11-12)15(16,17)18/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
XPVBGSXXSDGBDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


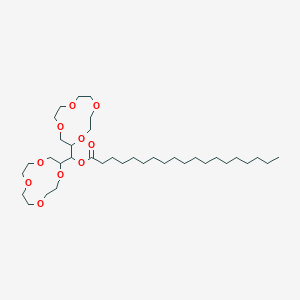
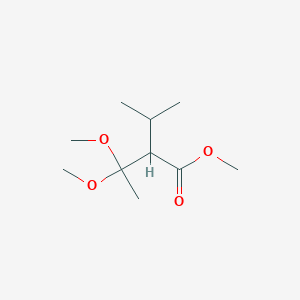
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
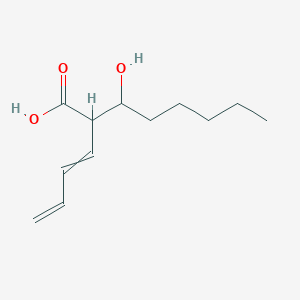
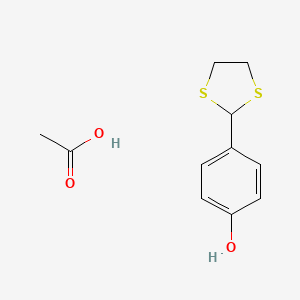
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
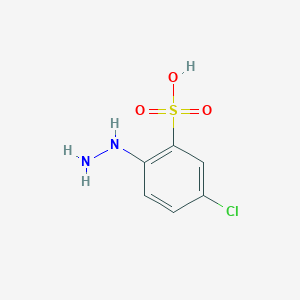
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
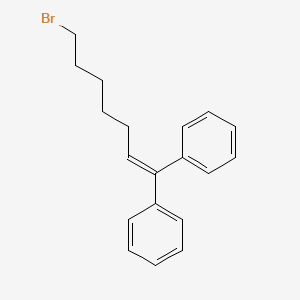
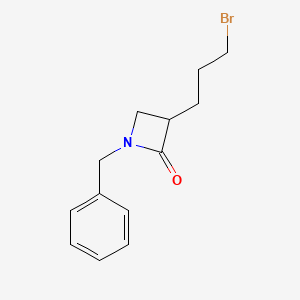
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
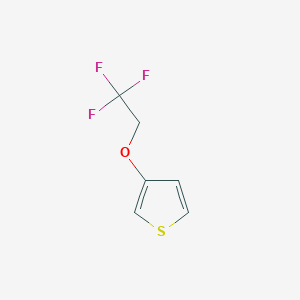
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
